molecular formula C17H34ClNO3 B5149178 1-[(4-tert-butylcyclohexyl)oxy]-3-(4-morpholinyl)-2-propanol hydrochloride

1-[(4-tert-butylcyclohexyl)oxy]-3-(4-morpholinyl)-2-propanol hydrochloride

Cat. No. B5149178
M. Wt: 335.9 g/mol
InChI Key: XUMJUHZBEBYXLS-UHFFFAOYSA-N
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Description

1-[(4-tert-butylcyclohexyl)oxy]-3-(4-morpholinyl)-2-propanol hydrochloride is a complex organic compound that involves multiple functional groups, including a tert-butyl group, a morpholine ring, and a propanol moiety, making it of interest in various chemical synthesis and property analysis studies.

Synthesis Analysis

The synthesis of complex molecules like this compound often involves multi-step reactions, starting from simpler precursors. For example, Moriguchi et al. (2014) described the synthesis of a cyclic amino acid ester via intramolecular lactonization, a technique that could be relevant for constructing similar complex structures (Moriguchi et al., 2014).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the compound's properties. Techniques such as X-ray diffraction analysis and NMR spectroscopy are commonly employed. For instance, the crystal structure of a related compound was determined to be monoclinic, providing insights into the spatial arrangement of atoms and the overall geometry of similar molecules (Aydinli et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving compounds with multiple functional groups can lead to a wide range of products. Cremlyn et al. (1981) explored the reactivity of cyclohexane derivatives, highlighting the versatility of such compounds in synthetic chemistry (Cremlyn et al., 1981).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, and solubility, are influenced by the compound's molecular structure. D’hooghe et al. (2006) discussed the synthesis of morpholine derivatives, which might share similar physical characteristics with the compound due to the presence of the morpholine ring (D’hooghe et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be deduced from the functional groups present in the compound. For example, the oxidation and reduction behaviors of tert-butyl and cyclohexanol derivatives have been studied, which could offer insights into the redox properties of similar compounds (Dip et al., 2018).

properties

IUPAC Name

1-(4-tert-butylcyclohexyl)oxy-3-morpholin-4-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO3.ClH/c1-17(2,3)14-4-6-16(7-5-14)21-13-15(19)12-18-8-10-20-11-9-18;/h14-16,19H,4-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMJUHZBEBYXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)OCC(CN2CCOCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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